molecular formula C6H6F2O3 B13331920 6,6-Difluorohexane-2,3,5-trione

6,6-Difluorohexane-2,3,5-trione

Cat. No.: B13331920
M. Wt: 164.11 g/mol
InChI Key: UCFYVQHLUDCBMO-UHFFFAOYSA-N
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Description

6,6-Difluorohexane-2,3,5-trione is an organic compound with the molecular formula C₆H₆F₂O₃ It is characterized by the presence of two fluorine atoms and three carbonyl groups within its hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorohexane-2,3,5-trione typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of hexane-2,3,5-trione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorohexane-2,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6-Difluorohexane-2,3,5-trione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6,6-Difluorohexane-2,3,5-trione involves its interaction with molecular targets through its carbonyl and fluorine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,3,5-trione: Lacks the fluorine atoms, resulting in different reactivity and stability.

    6-Fluorohexane-2,3,5-trione: Contains only one fluorine atom, leading to intermediate properties between the non-fluorinated and fully fluorinated analogs.

    6,6-Difluorohexane-2,4,5-trione: Similar structure but with a different fluorination pattern, affecting its chemical behavior.

Uniqueness

6,6-Difluorohexane-2,3,5-trione is unique due to the specific placement of its fluorine atoms, which significantly influences its chemical and physical properties. This unique structure imparts enhanced stability, reactivity, and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C6H6F2O3

Molecular Weight

164.11 g/mol

IUPAC Name

6,6-difluorohexane-2,3,5-trione

InChI

InChI=1S/C6H6F2O3/c1-3(9)4(10)2-5(11)6(7)8/h6H,2H2,1H3

InChI Key

UCFYVQHLUDCBMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC(=O)C(F)F

Origin of Product

United States

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